8-Bromo-guanosine 3',5'-cyclic monophosphate (8-Br-cGMP) is a cell-permeable analog of the naturally occurring second messenger molecule, guanosine 3',5'-cyclic monophosphate (cGMP). [, , , ] It is widely used in scientific research as a pharmacological tool to investigate the cellular effects of cGMP and the signaling pathways it regulates. [, , , ] Unlike cGMP, 8-Br-cGMP is resistant to hydrolysis by phosphodiesterases, resulting in a more sustained activation of cGMP-dependent pathways. [, , , , , ] 8-Br-cGMP plays a critical role in exploring various physiological processes, including smooth muscle relaxation, ion channel modulation, cell volume regulation, and cellular signaling pathways. [, , , , , , , , , , , , , ]
8-Bromo-cyclic Guanosine Monophosphate is classified as a cyclic nucleotide and falls under the category of biochemical reagents. It is often sourced from commercial suppliers specializing in biochemical products, such as Tocris and Enzo Biochem. The compound's chemical formula is with a molecular weight of approximately 446.09 g/mol. Its sodium salt form is commonly used in laboratory settings, enhancing its solubility and stability in aqueous solutions .
The synthesis of 8-Bromo-cyclic Guanosine Monophosphate typically involves the bromination of cyclic guanosine monophosphate. Key steps in the synthesis include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 8-Bromo-cyclic Guanosine Monophosphate features several key components:
The compound's three-dimensional conformation allows it to effectively interact with protein kinase G, facilitating its biological activity .
8-Bromo-cyclic Guanosine Monophosphate participates in various chemical reactions that are significant for its biological activity:
The mechanism of action for 8-Bromo-cyclic Guanosine Monophosphate primarily involves its activation of protein kinase G:
Key physical and chemical properties of 8-Bromo-cyclic Guanosine Monophosphate include:
8-Bromo-cyclic Guanosine Monophosphate has a wide range of scientific applications:
8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) is a cell-permeable cGMP analog that activates cGMP-dependent protein kinases (PKG) with enhanced metabolic stability compared to endogenous cGMP. Its bromine substitution at the 8-position of the guanine ring confers resistance to phosphodiesterase degradation while maintaining high affinity for PKG's cyclic nucleotide-binding domains (CNBDs) [5] [10].
PKG exists as two major isoforms: PKG I (with splice variants Iα and Iβ) and PKG II. 8-Br-cGMP activates both PKG I isoforms with similar potency (EC₅₀ ≈ 0.5–2 µM) but exhibits 5-fold lower efficacy toward PKG II (EC₅₀ ≈ 10 µM) [8] [10]. This differential activation stems from structural variations in the CNBD:
Table 1: Isoform-Specific Activation of PKG by 8-Br-cGMP
PKG Isoform | EC₅₀ (µM) | Tissue Distribution | Primary Functions |
---|---|---|---|
Iα | 0.5–1.0 | Vascular smooth muscle, Platelets | Vasorelaxation, Apoptosis regulation |
Iβ | 1.0–2.0 | Lung, Brain | Bronchodilation, Neuronal signaling |
II | 8–10 | Intestinal mucosa, Kidney | Fluid secretion, Bone growth |
The activation mechanism involves:
Table 2: Structural Features Influencing 8-Br-cGMP-PKG Interactions
Structural Element | Role in 8-Br-cGMP Binding | Consequence of Binding |
---|---|---|
Cyclic Nucleotide-Binding Domain (CNBD) | Binds 8-Br-cGMP via β-barrel scaffold | Release of autoinhibitory domain |
8-Br Group | Enhances hydrophobic contacts with CNBD residues | Increased half-life of activated PKG |
H-bond Network | Forms with Arg335, Glu323, and Thr377 (PKG I numbering) | Stabilizes cyclic phosphate recognition |
N-terminal Autoinhibitory Domain | Blocks catalytic site in unliganded state | Displacement upon 8-Br-cGMP binding |
CNG channels are non-selective cation channels activated by cyclic nucleotides. 8-Br-cGMP modulates these channels with distinct isoform specificity:
Table 3: 8-Br-cGMP Modulation of CNG Channel Isoforms
CNG Channel Type | Subunit Composition | 8-Br-cGMP Efficacy | EC₅₀ (µM) | Physiological Impact |
---|---|---|---|---|
Rod Photoreceptor | CNGA1 + CNGB1 (3:1) | 60% vs. cGMP | 25 | Limited hyperpolarization in retinal cells |
Cone Photoreceptor | CNGA3 + CNGB3 (2:2) | 95% vs. cGMP | 35 | Enhanced photoresponse adaptation |
Olfactory Neuron | CNGA2 + CNGA4 + CNGB1b | 75% vs. cAMP | 12 | Prolonged odorant signaling |
Mechanistically, 8-Br-cGMP binding to the CNBD induces pore dilation via rotation of the S6 transmembrane helices, permitting Ca²⁺/Na⁺ influx. Its bromine moiety alters hydrogen bonding with Thr560 (bovine CNGA1), reducing gating efficiency in rod isoforms [3] [7].
8-Br-cGMP suppresses tumor progression by disrupting epidermal growth factor receptor (EGFR) signaling:
The PLCγ1 inhibition is dose-dependent and mirrors U-73122 (PLCγ1 inhibitor) effects, confirming pathway specificity [4].
8-Br-cGMP modulates cAMP signaling through multiple mechanisms:
Table 4: cGMP/cAMP Cross-Talk Pathways Modulated by 8-Br-cGMP
Target Pathway | Mechanism of 8-Br-cGMP Action | Functional Outcome |
---|---|---|
PDE2 Activation | Allosteric binding to PDE2 GAF-B domain | cAMP hydrolysis → Reduced PKA activity |
PKA Substrate Competition | PKG phosphorylation of CREB at Ser133 | Attenuated gene transcription |
Epac/Rap1 Suppression | PKG-mediated Epac1 phosphorylation | Impaired integrin-mediated cell adhesion |
cAMP Efflux Blockade | Inhibition of multidrug resistance proteins (MRPs) | Increased intracellular cAMP retention |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7